![molecular formula C14H16N2O4S2 B13081205 5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B13081205.png)
5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate is a synthetic organic compound with the molecular formula C14H16N2O4S2. It is primarily used for research purposes and is known for its unique structural features, which include a thieno[2,3-c]pyrrole core and isothiocyanate functional group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate typically involves multi-step organic reactions.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process may involve the use of specialized reagents and catalysts to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield thiourea derivatives, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The thieno[2,3-c]pyrrole core may also contribute to its biological activity by interacting with specific receptors or pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-tert-Butyl 2-methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate: Similar core structure but with an amino group instead of an isothiocyanate group.
5-tert-Butyl 2-methyl 3-isothiocyanato-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate: A related compound with slight structural variations.
Uniqueness
The uniqueness of 5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate lies in its combination of a thieno[2,3-c]pyrrole core and an isothiocyanate functional group, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C14H16N2O4S2 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
5-O-tert-butyl 2-O-methyl 3-isothiocyanato-4,6-dihydrothieno[2,3-c]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4S2/c1-14(2,3)20-13(18)16-5-8-9(6-16)22-11(12(17)19-4)10(8)15-7-21/h5-6H2,1-4H3 |
Clé InChI |
NFSBDFWLPIPQOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2N=C=S)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


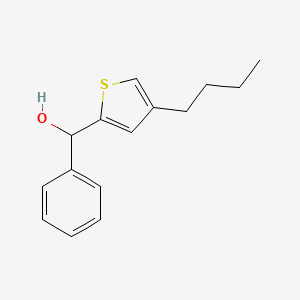
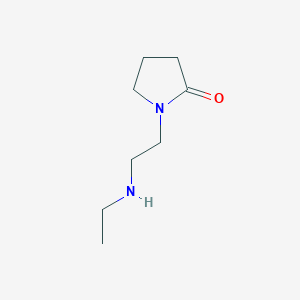
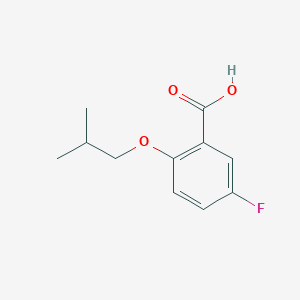
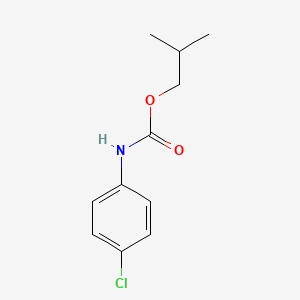
![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)
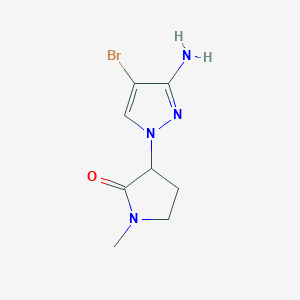

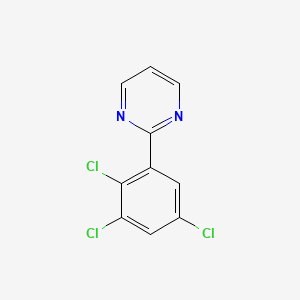

![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)




